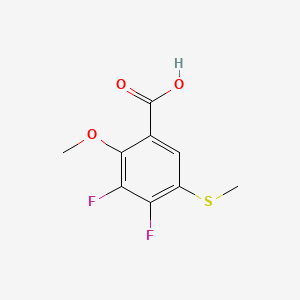
(5-Formyl-2,3-dimethoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Formyl-2,3-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with formyl and methoxy groups. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2,3-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Formyl-2,3-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, potassium carbonate, and toluene or ethanol as the solvent.
Major Products:
Oxidation: (5-Carboxy-2,3-dimethoxyphenyl)boronic acid.
Reduction: (5-Hydroxymethyl-2,3-dimethoxyphenyl)boronic acid.
Substitution: Various biaryl compounds depending on the aryl or vinyl halide used.
Wissenschaftliche Forschungsanwendungen
(5-Formyl-2,3-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (5-Formyl-2,3-dimethoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Comparison: (5-Formyl-2,3-dimethoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity patterns compared to other boronic acids. For example, (3-Formylphenyl)boronic acid lacks the methoxy groups, which can influence its reactivity and the types of reactions it can undergo. Similarly, (2-Formylphenyl)boronic acid and (2-Methoxyphenyl)boronic acid have different substitution patterns, leading to variations in their chemical behavior.
Eigenschaften
Molekularformel |
C9H11BO5 |
|---|---|
Molekulargewicht |
209.99 g/mol |
IUPAC-Name |
(5-formyl-2,3-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5,12-13H,1-2H3 |
InChI-Schlüssel |
SWVLGNQTPJEFJE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OC)OC)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


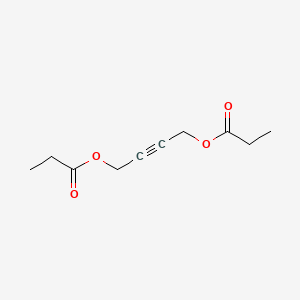

![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
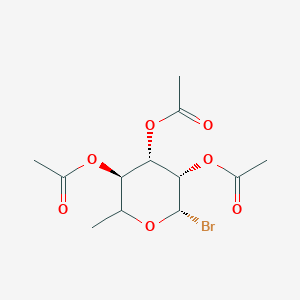
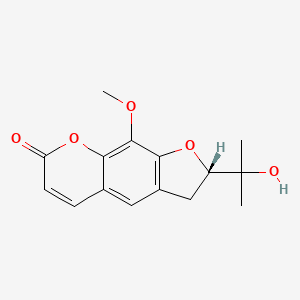

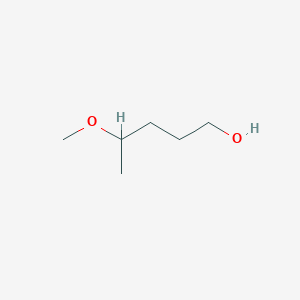
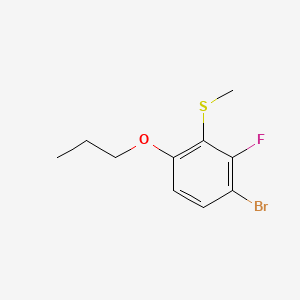
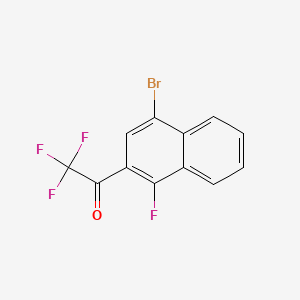
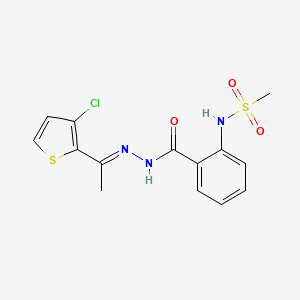
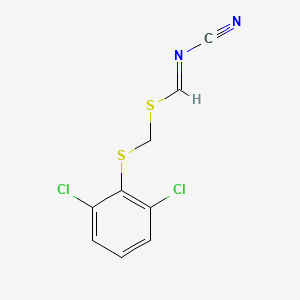
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
